molecular formula C8H9N B14466877 (Bicyclo[3.1.0]hexan-6-ylidene)acetonitrile CAS No. 66206-49-3

(Bicyclo[3.1.0]hexan-6-ylidene)acetonitrile

Cat. No.: B14466877
CAS No.: 66206-49-3
M. Wt: 119.16 g/mol
InChI Key: GZSRLFFKXPLISD-UHFFFAOYSA-N
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Description

(Bicyclo[3.1.0]hexan-6-ylidene)acetonitrile is a compound that features a bicyclic structure, which is a common scaffold in natural products and synthetic bioactive compounds. This compound is known for its high ring strain, making it a valuable synthetic intermediate in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[3.1.0]hexanes, including (Bicyclo[3.1.0]hexan-6-ylidene)acetonitrile, can be achieved through a (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method involves the use of an organic or an iridium photoredox catalyst and blue LED irradiation, resulting in good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

(Bicyclo[3.1.0]hexan-6-ylidene)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized forms of the compound, while reduction reactions may produce various reduced forms.

Mechanism of Action

The mechanism of action of (Bicyclo[3.1.0]hexan-6-ylidene)acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s high ring strain and unique structure allow it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Bicyclo[3.1.0]hexan-6-ylidene)acetonitrile is unique due to its high ring strain and the presence of a nitrile group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in different fields further highlight its uniqueness.

Properties

CAS No.

66206-49-3

Molecular Formula

C8H9N

Molecular Weight

119.16 g/mol

IUPAC Name

2-(6-bicyclo[3.1.0]hexanylidene)acetonitrile

InChI

InChI=1S/C8H9N/c9-5-4-8-6-2-1-3-7(6)8/h4,6-7H,1-3H2

InChI Key

GZSRLFFKXPLISD-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C1)C2=CC#N

Origin of Product

United States

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